molecular formula C12H21N5O2S B1458379 3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide CAS No. 1858252-14-8

3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide

Cat. No. B1458379
M. Wt: 299.4 g/mol
InChI Key: QCEIKPYIGICFGJ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C12H21N5O2S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound has been involved in the synthesis of various heterocyclic compounds. For example, Bondock et al. (2011) described the synthesis of isoxazole, pyrazole, and pyrimidine derivatives using 2-cyano-3-(dimethylamino) acrylamide, which shares structural similarities with the compound (Bondock, Tarhoni, & Fadda, 2011). Similarly, Prajapati et al. (1993) demonstrated the use of related compounds in generating sulfene and its application in cycloaddition reactions to synthesize various heterocycles (Prajapati, Singh, Mahajan, & Sandhu, 1993).

Application in Heterocyclic Chemistry

The compound is integral in creating novel heterocyclic structures. For instance, Albert and Ohta (1971) used a compound with similar functional groups for new routes to 4-aminopteridines, a type of heterocyclic compound (Albert & Ota, 1971). Rao and Reddy (2008) also explored the treatment of certain chromen-2-ones with amino derivatives to yield pyrazolopyrimidines and imidazothiazoles, indicating the compound's role in the synthesis of complex heterocycles (Rao & Reddy, 2008).

Contribution to Organic Synthesis

The compound's derivatives have been utilized in various organic synthesis processes. For example, Clerici et al. (2002) detailed the reaction of related compounds with sodium azide to form sulfamic esters and other derivatives, highlighting its versatility in organic reactions (Clerici, Gelmi, Soave, & Presti, 2002). Tarasiuk et al. (2014) investigated the interactions of dimethylaminomethylene derivatives with various nucleophiles, demonstrating the compound's reactivity and potential in synthesizing diverse chemical structures (Tarasiuk, Volovnenko, Volovenko, Medviediev, & Shishkin, 2014).

Applications in Heterocyclic Synthesis

The compound and its derivatives are crucial in the synthesis of various heterocycles. Fadda et al. (2012) used a related enaminonitrile for creating new pyrazole, pyridine, and pyrimidine derivatives, showcasing its utility in heterocyclic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

3-(dimethylamino)-4-(4-methylpiperazin-1-yl)-1,1-dioxo-2,3-dihydro-1,4-thiazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-14(2)12-10-20(18,19)11(8-13)9-17(12)16-6-4-15(3)5-7-16/h9,12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEIKPYIGICFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C=C(S(=O)(=O)CC2N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide
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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide
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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide
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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide
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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide
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3-(Dimethylamino)-4-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-1,4-thiazine-6-carbonitrile 1,1-dioxide

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